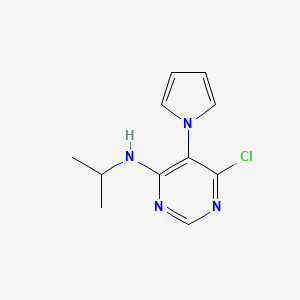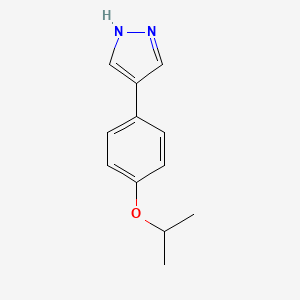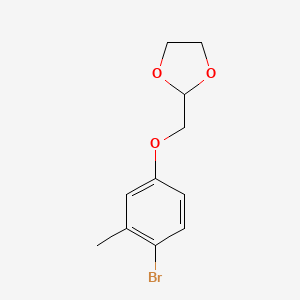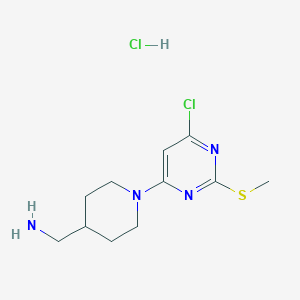
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(3-((4-hidroxipiperidin-1-il)sulfonil)-4-metoxifenil)propanoico es un compuesto orgánico complejo que presenta un anillo de piperidina, un grupo sulfonilo y un grupo metoxifenilo. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(3-((4-hidroxipiperidin-1-il)sulfonil)-4-metoxifenil)propanoico típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo sulfonilo: El grupo sulfonilo se puede introducir mediante reacciones de sulfonación utilizando reactivos como los cloruros de sulfonilo.
Unión del grupo metoxifenilo: El grupo metoxifenilo se puede unir a través de reacciones de sustitución electrofílica aromática.
Formación de la unidad de ácido propanoico: La unidad de ácido propanoico se puede introducir a través de reacciones de carboxilación.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas como la química de flujo continuo y los principios de química verde para mejorar la eficiencia y la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(3-((4-hidroxipiperidin-1-il)sulfonil)-4-metoxifenil)propanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo de piperidina se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo sulfonilo se puede reducir para formar sulfuros o tioles.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Se pueden emplear agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de catalizadores adecuados.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción del grupo sulfonilo puede producir sulfuros.
Aplicaciones Científicas De Investigación
El ácido 3-(3-((4-hidroxipiperidin-1-il)sulfonil)-4-metoxifenil)propanoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones orgánicas.
Biología: Las potenciales actividades biológicas del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y las vías celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, analgésicas y antimicrobianas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(3-((4-hidroxipiperidin-1-il)sulfonil)-4-metoxifenil)propanoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxipiperidina: Un análogo más simple con un grupo hidroxilo en el anillo de piperidina.
Ácido 4-metoxifenilacético: Contiene un grupo metoxifenilo y una unidad de ácido carboxílico.
Piperidinas sulfonilo: Compuestos con un grupo sulfonilo unido a un anillo de piperidina.
Singularidad
El ácido 3-(3-((4-hidroxipiperidin-1-il)sulfonil)-4-metoxifenil)propanoico es único debido a la combinación de sus grupos funcionales, que confieren reactividad química y actividad biológica específicas. La presencia del anillo de piperidina, el grupo sulfonilo y el grupo metoxifenilo en una sola molécula permite diversas interacciones y aplicaciones que no son posibles con análogos más simples.
Propiedades
Fórmula molecular |
C15H21NO6S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO6S/c1-22-13-4-2-11(3-5-15(18)19)10-14(13)23(20,21)16-8-6-12(17)7-9-16/h2,4,10,12,17H,3,5-9H2,1H3,(H,18,19) |
Clave InChI |
PUWGVRGMKUBIJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)



![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
![4-Ethoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B11788322.png)





![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)
